tert-Butyl (2,5-difluoropyridin-4-yl)carbamate
Description
Properties
Molecular Formula |
C10H12F2N2O2 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl N-(2,5-difluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-7-4-8(12)13-5-6(7)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
UGTQTKFWGWDWMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination Using tert-Butyl Carbamate
One robust method involves the palladium-catalyzed coupling of halogenated pyridine derivatives with tert-butyl carbamate as the nucleophilic amine source. The reaction conditions typically include:
Catalyst: Palladium acetate or Pd(0) complexes
Ligands: Bidentate phosphines such as Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
Base: Cesium carbonate or sodium tert-butoxide
Solvent: 1,4-dioxane or dimethylformamide (DMF)
Temperature: Reflux or elevated temperatures (80–110 °C)
Atmosphere: Inert gas (nitrogen or argon)
| Parameter | Detail |
|---|---|
| Substrate | 2,5-difluoro-4-bromopyridine |
| Nucleophile | tert-Butyl carbamate |
| Catalyst | Palladium(II) acetate (Pd(OAc)2) |
| Ligand | Xantphos |
| Base | Cesium carbonate |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (ca. 101 °C) |
| Reaction Time | Overnight (12–16 hours) |
| Yield | Approximately 50–60% (isolated yield) |
After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water, dried, and concentrated. The crude product is purified by trituration or chromatography to afford tert-butyl (2,5-difluoropyridin-4-yl)carbamate with high purity confirmed by NMR and HPLC analysis.
Carbamate Formation via Boc Protection of Aminopyridine
An alternative approach involves starting from 2,5-difluoropyridin-4-amine and protecting the amine group with di-tert-butyl dicarbonate (Boc2O):
Reagents: 2,5-difluoropyridin-4-amine, di-tert-butyl dicarbonate
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium bicarbonate
Temperature: 0 °C to room temperature
Reaction Time: 1–3 hours
The amine is dissolved in solvent and cooled to 0 °C. Di-tert-butyl dicarbonate and base are added dropwise. The mixture is stirred at room temperature until completion (monitored by TLC or HPLC). The product is extracted, washed, dried, and purified by recrystallization or chromatography.
Yields for this method typically range from 70% to 85%, depending on purity and reaction scale.
Reaction Time: Stirring times between 1 and 10 hours are reported, with optimal yields often achieved between 3 and 8 hours depending on temperature and reagent ratios.
Temperature Effects: Elevated temperatures (80–110 °C) improve reaction rates in palladium-catalyzed methods but require inert atmosphere to prevent catalyst degradation.
Base Selection: Cesium carbonate is preferred for palladium-catalyzed couplings due to its strong basicity and solubility in organic solvents, enhancing reaction efficiency.
Ligand Choice: Xantphos is effective in stabilizing palladium intermediates, leading to higher yields and selectivity.
NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the presence of the tert-butyl group (singlet around 1.4 ppm for ^1H NMR) and characteristic aromatic fluorinated pyridine signals.
HPLC: Reaction monitoring and purity assessment are typically performed by HPLC, with retention times specific to the compound confirming identity and purity (e.g., >99% purity reported).
Mass Spectrometry: ESI-MS confirms molecular ion peaks corresponding to the expected molecular weight of this compound.
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-catalyzed amination | 2,5-difluoro-4-bromopyridine | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, reflux, inert atmosphere | 50–60 | Requires inert atmosphere, longer reaction time |
| Boc Protection | 2,5-difluoropyridin-4-amine | Di-tert-butyl dicarbonate, base (Et3N), DCM, 0 °C to RT | 70–85 | Mild conditions, shorter reaction time |
The preparation of this compound is effectively achieved either by palladium-catalyzed amination of halogenated pyridines with tert-butyl carbamate or by direct Boc protection of the corresponding aminopyridine. Both methods have been optimized with respect to reaction time, temperature, and reagent choice to maximize yield and purity. Analytical data including NMR, HPLC, and mass spectrometry confirm the successful synthesis of the target compound.
Chemical Reactions Analysis
Coupling Reactions
The compound acts as a building block in coupling reactions to form biologically active molecules. Key reactions include:
-
Suzuki Coupling : Forms 5-aminopyrimidine or 5-aminopyridine derivatives by cross-coupling with boronate reagents .
-
Buchwald Coupling : Facilitates C–N bond formation with aryl halides or amines .
-
Urea Formation : Conversion of carbamates to ureas via isocyanate intermediates using 2-chloropyridine and trifluoromethanesulfonyl anhydride .
| Coupling Type | Reagents | Product Type |
|---|---|---|
| Suzuki | Boronate reagents | Pyrimidine/pyridine derivatives |
| Buchwald | Aryl halides | C–N bond products |
| Urea formation | Isocyanate intermediates | Ureas |
Stability and Deprotection
The tert-butyl carbamate group exhibits stability under mild conditions but degrades under extreme pH or heat. Key deprotection methods include:
-
Aqueous Phosphoric Acid : Selectively removes BOC groups at pH < 1 or > 12 without affecting other protecting groups .
-
Magic Blue Catalyst : Mediates cleavage of tert-butyl carbamates under mild conditions (e.g., triethylsilane as scavenger) .
| Condition | Stability | Deprotection Method |
|---|---|---|
| Neutral pH | Stable | - |
| pH < 1 or > 12 | Unstable | Aqueous phosphoric acid |
| High Temperature | Decomposes | Acidic conditions |
Mechanism of Action
The tert-butyl carbamate group acts as a protecting group, stabilizing reactive intermediates during synthesis. Its stability under basic conditions enables orthogonal protection strategies with Fmoc or other groups . Deprotection releases the amine for subsequent reactions, such as amide bond formation or urea synthesis .
The compound’s fluorinated pyridine core contributes to lipophilicity and potential bioactivity, as observed in Plasmodium falciparum kinase inhibitors .
Scientific Research Applications
Organic Synthesis
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its carbamate group can be hydrolyzed to yield amines, which are critical in the formation of various pharmaceuticals and agrochemicals. The presence of fluorine atoms can also influence reactivity and selectivity in chemical reactions.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Enzyme Inhibition: Potential to inhibit enzymes involved in neurotransmitter degradation, which could be beneficial in treating neurodegenerative diseases.
- Anticancer Properties: Related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study 1: Neuroprotective Effects
A study investigating related compounds demonstrated their ability to inhibit acetylcholinesterase activity, leading to reduced amyloid aggregation in models of Alzheimer's disease. The mechanism was attributed to the modulation of oxidative stress and inflammatory responses in neuronal cells.
Case Study 2: Antitumor Activity
Another investigation focused on a structurally similar piperidine derivative that exhibited significant antiproliferative effects on glioma cells. The study highlighted mechanisms such as cell cycle arrest and apoptosis induction as crucial for developing effective cancer therapies.
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-difluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-Butyl (2,5-difluoropyridin-4-yl)carbamate with key analogs based on substituent patterns, molecular properties, and applications:
Key Observations :
Fluorine Substitution: The 2,5-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to mono-fluoro analogs (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate). This enhances membrane permeability and resistance to oxidative metabolism . In contrast, pyrimidine derivatives like tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate exhibit stronger hydrogen-bonding capacity due to the hydroxyl group, making them suitable for targeting enzymes with polar active sites .
Steric Effects: The Boc group at the 4-position of the pyridine ring in the target compound creates steric hindrance, which can limit rotational freedom and stabilize specific conformations in protein-ligand interactions. This is less pronounced in analogs with methyl-Boc groups (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate) .
Synthetic Utility :
- The target compound’s difluoro-pyridine core is advantageous for Suzuki-Miyaura cross-coupling reactions, enabling late-stage diversification. Pyrimidine analogs, however, often require protection/deprotection steps for hydroxyl groups, complicating synthesis .
Biological Activity
tert-Butyl (2,5-difluoropyridin-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₁₄F₂N₂O₂
- Molecular Weight : 246.24 g/mol
Structural Features :
- The presence of a tert-butyl group enhances lipophilicity.
- The difluoropyridine moiety contributes to its interaction with biological targets.
Inhibition Studies
Recent studies have explored the inhibitory effects of this compound on various enzymes and biological pathways. Notably, it has shown promise as an inhibitor of certain proteases and kinases.
Table 1: Inhibitory Activity Against Selected Enzymes
| Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|
| SARS-CoV 3CL Protease | 0.0041 | |
| Plasmodium falciparum CDPK1 | 15 | |
| ENL YEATS Domain | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the carbamate group significantly influence the compound's potency. For example, variations in substituents at different positions on the pyridine ring have been correlated with changes in biological activity.
Key Findings:
- Fluorine Substitution : The introduction of fluorine atoms at the 2 and 5 positions enhances binding affinity to target proteins.
- Carbamate Group : The carbamate moiety is essential for maintaining inhibitory activity against proteases.
Toxicity and Safety Profile
Toxicity assessments have been conducted to evaluate the safety of this compound. Preliminary results suggest a favorable safety profile, with cytotoxicity studies indicating low hemolytic activity against human red blood cells.
Table 2: Toxicity Data Summary
Case Study 1: Antiviral Activity
In a study focused on antiviral drug development, this compound demonstrated significant inhibition of SARS-CoV 3CL protease, which is crucial for viral replication. The compound's IC₅₀ value of 0.0041 μM indicates high potency and suggests its potential as a lead compound for further antiviral research.
Case Study 2: Antimalarial Potential
Inhibition studies against Plasmodium falciparum CDPK1 revealed that this compound could reduce parasitemia in murine models. Although initial efficacy was modest, further optimization of the compound's structure may enhance its antimalarial activity.
Q & A
Basic: What analytical techniques are recommended for confirming the purity and structure of tert-Butyl (2,5-difluoropyridin-4-yl)carbamate?
Answer:
Purity and structural confirmation require a combination of high-performance liquid chromatography (HPLC) for quantitative purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F NMR) to verify substituent positions and carbamate integrity, and mass spectrometry (MS) for molecular weight validation. Cross-referencing spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) enhances accuracy. Ensure sample preparation follows inert atmosphere protocols to prevent degradation, as recommended in handling guidelines for similar carbamates .
Advanced: How can computational chemistry optimize the synthesis pathway of this compound?
Answer:
Quantum chemical reaction path searches (e.g., using density functional theory) can identify transition states and intermediates, enabling prediction of optimal reaction conditions (temperature, solvent polarity, catalyst loading). For example, ICReDD’s methodology integrates computed activation energies with experimental screening to prioritize high-yield routes . Machine learning models trained on fluoropyridine reactivity datasets further refine substituent effects on carbamate formation kinetics. Validate predictions via small-scale trials before scaling .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Use fume hoods for ventilation, nitrile gloves , and safety goggles to minimize exposure. Avoid contact with strong acids/bases, which may hydrolyze the carbamate group, releasing toxic gases. Toxicity data for structurally similar compounds suggest potential respiratory sensitization; thus, respiratory protection (e.g., N95 masks) is advised during powder handling . Store in airtight containers under inert gas (argon) at 2–8°C to prevent moisture-induced degradation .
Advanced: How can researchers resolve discrepancies between observed and predicted reactivity in fluoropyridine carbamate synthesis?
Answer:
Discrepancies often arise from unaccounted steric/electronic effects or side reactions. Systematic factorial design experiments (e.g., varying solvent polarity, temperature, and reagent stoichiometry) isolate critical variables . For fluorinated systems, fluorine’s electron-withdrawing nature may alter nucleophilic attack pathways; computational modeling (e.g., Fukui function analysis) quantifies site-specific reactivity . Cross-validate with kinetic studies (e.g., in situ IR monitoring) to detect transient intermediates .
Basic: What key factors ensure the stability of this compound during storage?
Answer:
Stability is highly dependent on moisture control and temperature regulation . Store in desiccated environments with molecular sieves to absorb residual water. Avoid prolonged exposure to UV light, which can degrade the carbamate moiety. Stability studies on analogous compounds show decomposition rates increase above 25°C; thus, refrigeration (2–8°C) is recommended .
Advanced: How do fluorine substituents influence regioselectivity in reactions involving this compound?
Answer:
The ortho/para-directing effects of fluorine atoms alter electron density distribution in the pyridine ring. Computational studies (e.g., natural bond orbital analysis) reveal that the 2- and 5-fluorine substituents create electron-deficient regions at the 4-position, favoring nucleophilic attack at the carbamate site. Comparative studies with non-fluorinated analogs demonstrate reduced reactivity at the 4-position, highlighting fluorine’s role in modulating regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
